The compound H-glycine-lysine-arginine-tyrosine-lysine-glutamine-arginine-valine-lysine-asparagine-lysine-amide is a peptide consisting of a sequence of amino acids. It features a combination of basic and polar amino acids, contributing to its potential biological activities. The structure includes key amino acids such as glycine, lysine, arginine, tyrosine, glutamine, valine, and asparagine, which play significant roles in protein structure and function.
The biological activity of this compound is influenced by its amino acid composition:
Synthesis of this peptide can be achieved through several methods:
The compound has several potential applications:
Several similar compounds share structural or functional characteristics with H-glycine-lysine-arginine-tyrosine-lysine-glutamine-arginine-valine-lysine-asparagine-lysine-amide. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
H-glycine-glutamic acid-lysine | H-Gly-Glu-Lys-NH2 | Contains glutamic acid which is more acidic than aspartic acid |
H-valine-lysine-asparagine | H-Val-Lys-Asn-NH2 | Valine contributes to hydrophobic interactions |
H-arginine-glycine-aspartic acid | H-Arg-Gly-Asp-NH2 | Known for its role in cell adhesion |
The uniqueness of H-glycine-lysine-arginine-tyrosine-lysine-glutamine-arginine-valine-lysine-asparagine-lysine-amide lies in its specific combination of basic and polar residues that may enhance its bioactivity compared to other peptides with different amino acid compositions. This specific sequence could provide unique interactions within biological systems that are not replicated by similar compounds.